Cas no 1627595-69-0 (N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide)

N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide is a specialized chemical compound featuring a triazole moiety linked to an amidoxime functional group. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly as an intermediate in the preparation of heterocyclic compounds. Its dual functional groups enable participation in condensation, cyclization, and coordination reactions, offering versatility in pharmaceutical and agrochemical applications. The compound's stability under standard conditions and compatibility with diverse reaction conditions enhance its utility in multi-step syntheses. Its well-defined molecular architecture ensures consistent performance in the development of biologically active molecules, such as antifungal or antiviral agents.
N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide structure
1627595-69-0 structure
Product name:N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide
CAS No:1627595-69-0
MF:C4H7N5O
MW:141.131279230118
CID:4609709
PubChem ID:6285578

N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide Chemical and Physical Properties

Names and Identifiers

    • (1Z)-N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide
    • N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide
    • Inchi: 1S/C4H7N5O/c5-4(8-10)1-9-3-6-2-7-9/h2-3,10H,1H2,(H2,5,8)
    • InChI Key: XIVWQXRPIVXZRZ-UHFFFAOYSA-N
    • SMILES: C(/N)(=N/O)\CN1C=NC=N1

N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1263819-2500mg
N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide
1627595-69-0
2500mg
$1370.0 2023-10-02
Enamine
EN300-1263819-1.0g
N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide
1627595-69-0
1g
$943.0 2023-06-08
Enamine
EN300-1263819-0.05g
N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide
1627595-69-0
0.05g
$792.0 2023-06-08
Enamine
EN300-1263819-10.0g
N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide
1627595-69-0
10g
$4052.0 2023-06-08
Enamine
EN300-1263819-50mg
N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide
1627595-69-0
50mg
$587.0 2023-10-02
Enamine
EN300-1263819-5000mg
N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide
1627595-69-0
5000mg
$2028.0 2023-10-02
eNovation Chemicals LLC
Y1249167-5g
(1Z)-N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide
1627595-69-0 95%
5g
$930 2025-02-20
eNovation Chemicals LLC
Y1249167-1g
(1Z)-N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide
1627595-69-0 95%
1g
$255 2024-06-06
Enamine
EN300-1263819-500mg
N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide
1627595-69-0
500mg
$671.0 2023-10-02
Enamine
EN300-1263819-0.1g
N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide
1627595-69-0
0.1g
$829.0 2023-06-08

Additional information on N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide

Recent Advances in the Study of N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide (CAS: 1627595-69-0)

The compound N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide (CAS: 1627595-69-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This molecule, characterized by its unique triazole and hydroxyimino functional groups, has been the subject of several studies exploring its biological activity, mechanism of action, and synthetic pathways. The following sections provide a comprehensive overview of the latest research findings related to this compound.

Recent studies have focused on the synthesis and optimization of N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide, with particular emphasis on improving yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel synthetic route that utilizes a one-pot reaction involving 1,2,4-triazole and hydroxylamine derivatives. This method not only reduces the number of synthetic steps but also enhances the scalability of the process, making it more feasible for industrial applications. The study reported a yield of 78% and a purity of over 99%, as confirmed by HPLC and NMR analyses.

In terms of biological activity, N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide has shown promising results as an inhibitor of certain metalloenzymes, particularly those involved in bacterial resistance mechanisms. A recent in vitro study demonstrated its efficacy against metallo-β-lactamases (MBLs), which are enzymes responsible for antibiotic resistance in pathogenic bacteria. The compound exhibited an IC50 value of 2.3 µM against NDM-1, a clinically relevant MBL, suggesting its potential as a co-therapeutic agent to restore the efficacy of β-lactam antibiotics.

Further investigations into the mechanism of action revealed that N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide acts as a chelating agent, binding to the zinc ions present in the active site of MBLs. This interaction disrupts the enzyme's ability to hydrolyze β-lactam antibiotics, thereby preventing bacterial resistance. Molecular docking studies supported these findings, showing a strong binding affinity between the compound and the active site of NDM-1. These insights open new avenues for the design of next-generation MBL inhibitors.

Beyond its antibacterial applications, preliminary studies have also explored the compound's potential in oncology. A 2024 study published in Bioorganic & Medicinal Chemistry Letters reported that N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide exhibits selective cytotoxicity against certain cancer cell lines, including those resistant to conventional chemotherapy. The compound's ability to induce apoptosis via the mitochondrial pathway was identified as a key mechanism, though further in vivo studies are needed to validate these findings.

In conclusion, N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide (CAS: 1627595-69-0) represents a versatile and promising compound in the fields of antibacterial and anticancer research. Its unique chemical structure and demonstrated biological activities make it a valuable candidate for further development. Future research should focus on optimizing its pharmacokinetic properties and evaluating its efficacy in animal models to advance its translational potential.

Recommend Articles

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD